4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one
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Overview
Description
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound that belongs to the class of dithiolones It is characterized by the presence of two methoxyphenyl groups attached to a dithiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxybenzaldehyde with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol ring to a thiol or disulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted aromatic compounds.
Scientific Research Applications
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with various molecular targets. The dithiol ring can form complexes with metal ions, influencing enzymatic activity and other biological processes. The methoxyphenyl groups can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has a similar structure but contains an imidazole ring instead of a dithiol ring.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: This compound features a thiophene ring and an imidazole ring, offering different chemical properties and reactivity.
Uniqueness
4,5-Bis(4-methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol ring, which provides distinct reactivity and the ability to form metal complexes. This makes it valuable for applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C17H14O3S2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C17H14O3S2/c1-19-13-7-3-11(4-8-13)15-16(21-22-17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
HXHFMMHFTDDRIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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